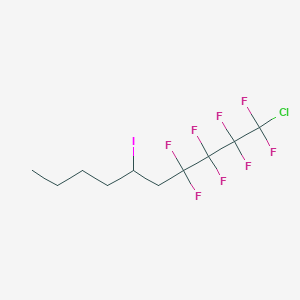
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane is a halogenated hydrocarbon. This compound is characterized by the presence of multiple halogen atoms, including chlorine, fluorine, and iodine, which contribute to its unique chemical properties. It is used in various fields of scientific research and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane typically involves the halogenation of a suitable hydrocarbon precursor. One common method is the fluorination of a decane derivative, followed by chlorination and iodination under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the selective introduction of halogen atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as continuous flow reactors and automated control systems are employed to maintain optimal reaction conditions and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different hydrocarbon derivatives.
Oxidation Reactions: Oxidative processes can lead to the formation of new functional groups or the cleavage of carbon-halogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted hydrocarbons, while reduction and oxidation can produce different hydrocarbon derivatives and functionalized compounds.
Applications De Recherche Scientifique
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.
Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Investigated for potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane involves its interaction with various molecular targets and pathways. The halogen atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane can be compared with other halogenated hydrocarbons, such as:
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: Similar in structure but with a shorter carbon chain.
Octafluoro-1,4-diiodobutane: Contains two iodine atoms and is used in different applications.
1-Chloro-1,2,2,2-tetrafluoroethane: A simpler compound with fewer halogen atoms.
The uniqueness of this compound lies in its specific combination of halogen atoms and carbon chain length, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
103148-11-4 |
|---|---|
Formule moléculaire |
C10H12ClF8I |
Poids moléculaire |
446.54 g/mol |
Nom IUPAC |
1-chloro-1,1,2,2,3,3,4,4-octafluoro-6-iododecane |
InChI |
InChI=1S/C10H12ClF8I/c1-2-3-4-6(20)5-7(12,13)8(14,15)9(16,17)10(11,18)19/h6H,2-5H2,1H3 |
Clé InChI |
WISZBFHHOLUJPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
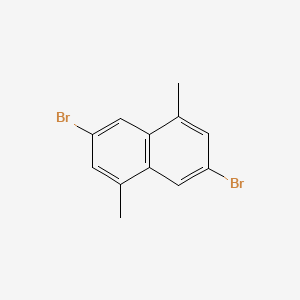
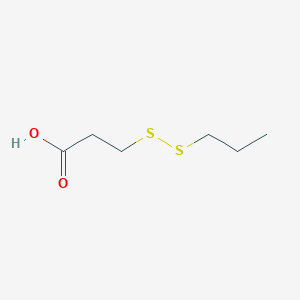
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)
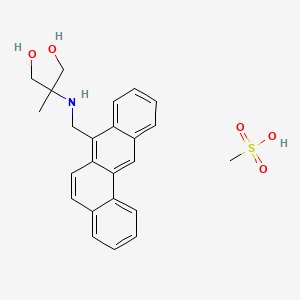
![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid](/img/structure/B14320434.png)
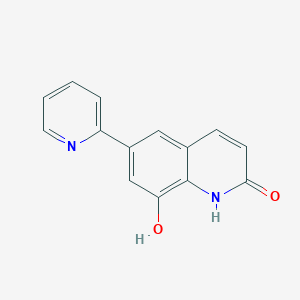
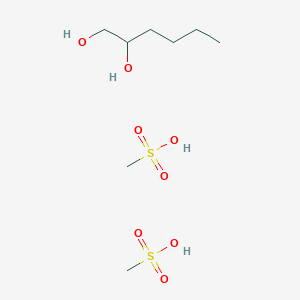
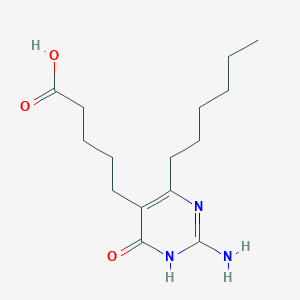
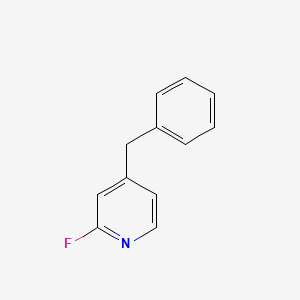
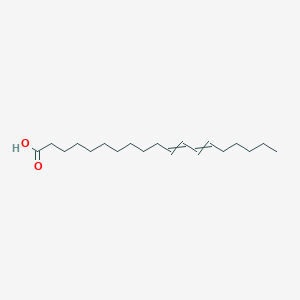
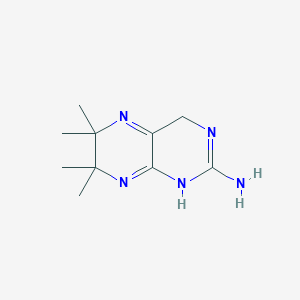
![N-Phenyl-N-[4-(2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B14320491.png)
